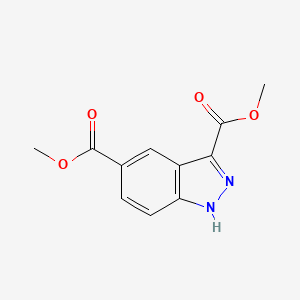![molecular formula C52H53BN2O5P+ B12953330 (4-(4-(3-Oxo-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)piperazin-1-yl)butyl)triphenylphosphonium](/img/structure/B12953330.png)
(4-(4-(3-Oxo-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)piperazin-1-yl)butyl)triphenylphosphonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(4-(3-Oxo-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)piperazin-1-yl)butyl)triphenylphosphonium is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a spiro structure, a piperazine ring, and a triphenylphosphonium moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(3-Oxo-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)piperazin-1-yl)butyl)triphenylphosphonium typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spiro structure: This step involves the reaction of isobenzofuran derivatives with appropriate reagents to form the spiro[isobenzofuran-1,9’-xanthen] core.
Introduction of the dioxaborolan group: The dioxaborolan group is introduced through a coupling reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Attachment of the piperazine ring: The piperazine ring is incorporated via nucleophilic substitution reactions.
Formation of the triphenylphosphonium moiety: The final step involves the quaternization of triphenylphosphine with an appropriate alkylating agent to form the triphenylphosphonium group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for key reactions.
Chemical Reactions Analysis
Types of Reactions
The compound (4-(4-(3-Oxo-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)piperazin-1-yl)butyl)triphenylphosphonium undergoes various types of chemical reactions, including:
Oxidation: The presence of the spiro structure and the piperazine ring allows for oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the oxo group, resulting in the formation of reduced products.
Substitution: The piperazine ring and the triphenylphosphonium moiety can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a fluorescent probe due to the presence of the spiro[isobenzofuran-1,9’-xanthen] core, which exhibits strong fluorescence properties.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, particularly in targeting specific cellular pathways. The triphenylphosphonium moiety is known to facilitate the delivery of the compound to mitochondria, making it a candidate for mitochondrial-targeted therapies.
Industry
In industrial applications, the compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of (4-(4-(3-Oxo-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)piperazin-1-yl)butyl)triphenylphosphonium involves its interaction with specific molecular targets and pathways. The triphenylphosphonium moiety facilitates the compound’s accumulation in mitochondria, where it can exert its effects by modulating mitochondrial function. The spiro structure and the piperazine ring contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
The uniqueness of (4-(4-(3-Oxo-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)piperazin-1-yl)butyl)triphenylphosphonium lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triphenylphosphonium moiety enhances its mitochondrial targeting capability, setting it apart from other similar compounds.
Properties
Molecular Formula |
C52H53BN2O5P+ |
|---|---|
Molecular Weight |
827.8 g/mol |
IUPAC Name |
4-[4-[3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-1,9'-xanthene]-3'-yl]piperazin-1-yl]butyl-triphenylphosphanium |
InChI |
InChI=1S/C52H53BN2O5P/c1-50(2)51(3,4)60-53(59-50)38-26-28-45-47(36-38)57-48-37-39(27-29-46(48)52(45)44-25-15-14-24-43(44)49(56)58-52)55-33-31-54(32-34-55)30-16-17-35-61(40-18-8-5-9-19-40,41-20-10-6-11-21-41)42-22-12-7-13-23-42/h5-15,18-29,36-37H,16-17,30-35H2,1-4H3/q+1 |
InChI Key |
OWJUIOMCBIODRN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)N6CCN(CC6)CCCC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1C(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



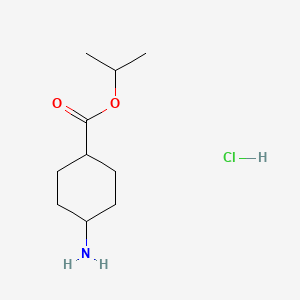
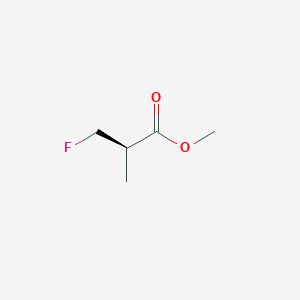

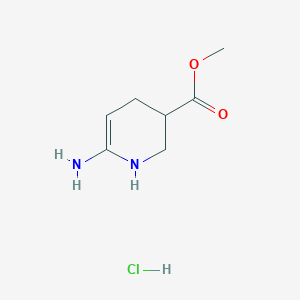

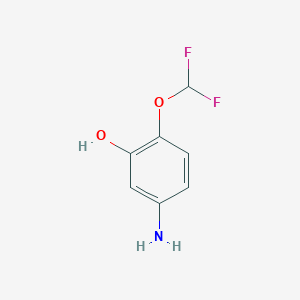
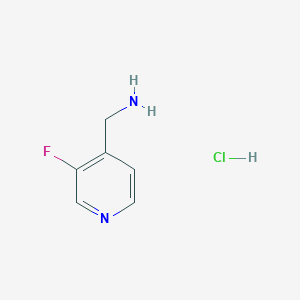
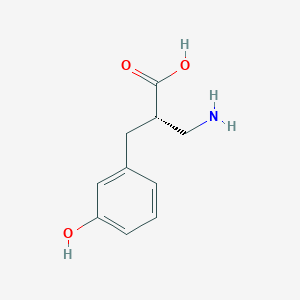
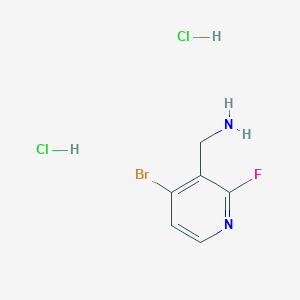
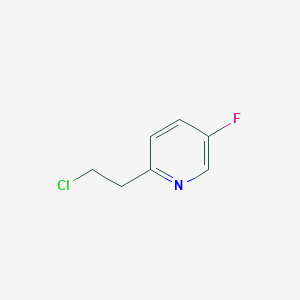
![2-Azaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B12953323.png)
![(3AR,3bR,4aS,5S,5aS)-3b-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethylhexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12953327.png)
